1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC18220815
Molecular Formula: C11H10BrFO2
Molecular Weight: 273.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrFO2 |
|---|---|
| Molecular Weight | 273.10 g/mol |
| IUPAC Name | 1-[(4-bromo-2-fluorophenyl)methyl]cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H10BrFO2/c12-8-2-1-7(9(13)5-8)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
| Standard InChI Key | OFGWKEMFLKLGHN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(CC2=C(C=C(C=C2)Br)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) name 1-(4-bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid. Its structure consists of a cyclopropane ring directly bonded to a carboxylic acid group and a benzyl moiety substituted with bromine and fluorine atoms (Figure 1).
Molecular Formula:
Molecular Weight:
-
Calculated: 273.07 g/mol (based on atomic masses: C=12.01, H=1.008, Br=79.904, F=18.998, O=16.00)
The minor discrepancy in molecular weight values likely arises from rounding differences in atomic mass constants across databases.
Table 1: Key Identifiers and Properties
The absence of reported physical properties such as melting/boiling points highlights gaps in publicly available data, a common challenge for novel or specialized compounds .
Structural Analysis
The cyclopropane ring introduces significant ring strain, which influences the compound’s reactivity and conformational stability. The electron-withdrawing effects of the bromine and fluorine atoms on the benzyl group further modulate electronic properties, potentially enhancing interactions with biological targets or catalysts .
Applications in Scientific Research
Medicinal Chemistry
Halogenated cyclopropane derivatives are explored for their bioisosteric potential, mimicking natural substrates while resisting metabolic degradation. The bromine and fluorine substituents may enhance binding affinity to enzymes or receptors involved in inflammatory or oncogenic pathways .
| Compound Class | Observed Activity | Relevance to Target Compound |
|---|---|---|
| Halogenated cyclopropanes | COX-2 inhibition, apoptosis induction | Likely similar mechanisms |
| Fluorobenzyl derivatives | Enhanced blood-brain barrier penetration | Potential CNS applications |
Material Science
Comparative Analysis with Related Compounds
Halogen Substitution Effects
Comparing 1-(4-bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid to its non-halogenated or mono-halogenated analogs reveals critical trends:
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Electron-Withdrawing Effects: Dual halogenation increases electrophilicity, potentially enhancing reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions .
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Steric Considerations: The ortho-fluorine atom may impose steric hindrance, affecting regioselectivity in further derivatization.
Table 3: Comparison with Analogous Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-(4-Chlorobenzyl)cyclopropane-1-carboxylic acid | Chlorine vs. bromine/fluorine | |
| 1-(2-Fluorobenzyl)cyclopropane-1-carboxylic acid | Single halogen substitution |
Challenges and Future Directions
Data Gaps
The lack of published studies on this specific compound underscores the need for:
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Physicochemical Characterization: Determination of melting points, solubility, and stability under various conditions.
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Biological Screening: In vitro assays to evaluate antimicrobial, anticancer, or anti-inflammatory activity.
Synthetic Optimization
Future work should explore catalytic asymmetric cyclopropanation to access enantiomerically pure forms, which are critical for pharmaceutical applications .
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